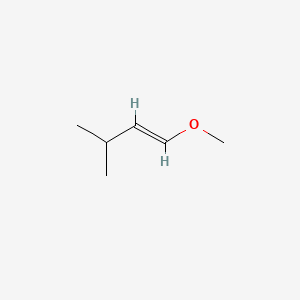

(E)-1-Methoxy-3-methyl-1-butene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

31915-76-1 |

|---|---|

Molecular Formula |

C6H12O |

Molecular Weight |

100.16 g/mol |

IUPAC Name |

(E)-1-methoxy-3-methylbut-1-ene |

InChI |

InChI=1S/C6H12O/c1-6(2)4-5-7-3/h4-6H,1-3H3/b5-4+ |

InChI Key |

NDACTLNPNAMFLK-SNAWJCMRSA-N |

Isomeric SMILES |

CC(C)/C=C/OC |

Canonical SMILES |

CC(C)C=COC |

Origin of Product |

United States |

Classification and Distinctive Structural Attributes Within Enol Ether Chemistry

(E)-1-Methoxy-3-methyl-1-butene is classified as a substituted alkene, and more specifically, an enol ether. ontosight.ai Its structure is characterized by a butene backbone with a methoxy (B1213986) group (–OCH₃) attached to the first carbon and a methyl group at the third carbon. ontosight.ai The "(E)" designation in its name is crucial as it denotes the stereochemistry around the carbon-carbon double bond, indicating that the higher priority substituents on each carbon of the double bond are on opposite sides. ontosight.ai This geometric isomerism is a key feature of the molecule, distinguishing it from its (Z) counterpart. nih.gov

The presence of the methoxy group directly attached to the double bond defines it as an enol ether. This functionality imparts specific reactivity to the molecule. Enol ethers are known to be susceptible to addition reactions and can undergo hydrolysis in the presence of an acid catalyst to form an alcohol. ontosight.ai This reactivity makes them valuable intermediates in various organic syntheses. ontosight.ai

Below is a table summarizing the key identifiers and computed properties of this compound.

| Identifier | Value |

| IUPAC Name | (E)-1-methoxy-3-methylbut-1-ene nih.gov |

| Molecular Formula | C₆H₁₂O nih.gov |

| Molecular Weight | 100.16 g/mol nih.gov |

| CAS Number | 31915-76-1 nih.gov |

| InChI | InChI=1S/C6H12O/c1-6(2)4-5-7-3/h4-6H,1-3H3/b5-4+ nih.gov |

| InChIKey | NDACTLNPNAMFLK-SNAWJCMRSA-N nih.gov |

| Canonical SMILES | CC(C)/C=C/OC nih.gov |

Foundational Principles of Its Academic Significance and Research Trajectories

Stereoselective Approaches to (E)-Enol Ether Synthesis

Modern synthetic methods offer several powerful tools for the stereoselective formation of (E)-enol ethers. These approaches leverage the unique reactivity of specific reagents and catalysts to favor the desired isomer.

Wittig Reagent-Based Strategies for Olefinic Methoxy (B1213986) Group Formation

The Wittig reaction is a cornerstone of alkene synthesis, and its application to the formation of enol ethers provides a direct route to installing the olefinic methoxy group. masterorganicchemistry.comlibretexts.org The reaction involves the coupling of a phosphorus ylide with an aldehyde or ketone. wikipedia.orgmnstate.edu For the synthesis of 1-methoxy-3-methyl-1-butene, isobutyraldehyde (B47883) is reacted with a methoxy-substituted Wittig reagent.

A common Wittig reagent for this transformation is (methoxymethyl)triphenylphosphonium (B8745145) chloride. sigmaaldrich.comcommonorganicchemistry.com The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. quora.com Stabilized ylides, which possess electron-withdrawing groups that can delocalize the negative charge on the carbanion, generally lead to the formation of (E)-alkenes. organic-chemistry.orgchemtube3d.com In the case of (methoxymethyl)triphenylphosphonium chloride, the methoxy group provides a degree of stabilization, which can favor the formation of the desired this compound. The reaction proceeds through a four-membered oxaphosphetane intermediate, and the thermodynamic stability of the anti-oxaphosphetane, which leads to the (E)-alkene, is favored with stabilized ylides. libretexts.orgchemtube3d.com

| Reactant 1 | Reactant 2 | Key Reagent | Product | Stereoselectivity |

| Isobutyraldehyde | (Methoxymethyl)triphenylphosphonium chloride | Strong Base (e.g., n-BuLi, NaH) | (E/Z)-1-Methoxy-3-methyl-1-butene | Favors (E) with stabilized ylides |

Catalytic Hydroalkoxylation of Alkynes

Catalytic hydroalkoxylation of alkynes represents a highly atom-economical method for the synthesis of enol ethers. mdpi.com This reaction involves the addition of an alcohol across a carbon-carbon triple bond, catalyzed by a transition metal complex. For the synthesis of this compound, the corresponding alkyne, 3-methyl-1-butyne, is reacted with methanol (B129727) in the presence of a suitable catalyst.

Gold catalysts, in particular, have emerged as highly effective for this transformation, exhibiting excellent regioselectivity for the Markovnikov addition of the alcohol to terminal alkynes. nih.govmdpi.comrsc.org This regioselectivity ensures the formation of the desired 1-methoxy substituted product. While gold-catalyzed hydroalkoxylation often yields the (Z)-isomer as the kinetic product, isomerization to the more thermodynamically stable (E)-isomer can be achieved under certain reaction conditions or with specific catalyst systems. acs.org The choice of ligands on the gold catalyst and the reaction temperature can influence the stereochemical outcome. mdpi.comacs.org

| Reactant 1 | Reactant 2 | Catalyst | Product | Key Feature |

| 3-Methyl-1-butyne | Methanol | Gold(I) or Gold(III) complexes | (E/Z)-1-Methoxy-3-methyl-1-butene | High atom economy, potential for stereochemical control |

Olefin Metathesis for Targeted (E)-Configuration

Olefin metathesis is a powerful and versatile reaction for the formation of carbon-carbon double bonds. wikipedia.orgmasterorganicchemistry.com It involves the redistribution of alkylidene fragments between two alkenes, mediated by a metal carbene catalyst. harvard.edu Cross-metathesis between an appropriate alkene and a vinyl ether can be employed to synthesize this compound. organic-chemistry.org

For instance, the cross-metathesis of isobutylene (B52900) with methyl vinyl ether, in the presence of a suitable ruthenium-based catalyst (e.g., Grubbs' catalysts), can lead to the formation of the desired product. nih.gov The stereoselectivity of olefin metathesis can often be controlled to favor the (E)-isomer, which is typically the thermodynamically more stable product. uwindsor.ca While enol ethers can sometimes be challenging substrates for metathesis, recent advancements have led to the development of catalysts that are more tolerant of oxygen-containing functional groups. acs.orgacs.org Ring-opening cross-metathesis (ROCM) of a cyclic enol ether with an appropriate olefin partner also presents a viable, though less direct, synthetic route. nih.gov

| Reactant 1 | Reactant 2 | Catalyst | Product | Reaction Type |

| Isobutylene | Methyl vinyl ether | Ruthenium-based catalyst (e.g., Grubbs' catalyst) | This compound | Cross-Metathesis |

Development and Application of Catalytic Systems in Enol Ether Formation

The development of efficient and selective catalytic systems is paramount for the practical synthesis of this compound. Both heterogeneous and homogeneous catalysts offer distinct advantages in terms of reactivity, selectivity, and ease of separation.

Heterogeneous Acid Catalysis for Etherification Reactions

Heterogeneous acid catalysts provide significant operational advantages, including ease of separation from the reaction mixture and potential for catalyst recycling. For the synthesis of enol ethers, solid acid catalysts can be employed in the etherification of aldehydes or their corresponding acetals.

Zeolites, with their well-defined microporous structures and tunable acidity, are particularly promising heterogeneous catalysts for this purpose. youtube.comnih.gov They can facilitate the reaction of isobutyraldehyde with methanol to form the corresponding acetal, which can then undergo elimination to yield the enol ether. The shape-selective properties of zeolites can influence the product distribution, potentially favoring the formation of the desired (E)-isomer. researchgate.netresearcher.life The reaction conditions, such as temperature and pressure, can be optimized to maximize the yield and selectivity of this compound. Other solid acid catalysts, such as ion-exchange resins and supported acids, can also be utilized for this transformation. clariant.com

| Catalyst Type | Key Advantages | Reaction | Product |

| Zeolites | Shape selectivity, tunable acidity, reusability | Etherification of isobutyraldehyde with methanol | This compound |

| Ion-Exchange Resins | Mild reaction conditions, high selectivity | Acetal formation and elimination | This compound |

Homogeneous Catalysis for Regio- and Stereoselective Syntheses

Homogeneous catalysts, being in the same phase as the reactants, often exhibit higher activity and selectivity compared to their heterogeneous counterparts. In the context of this compound synthesis, homogeneous catalysts are crucial for achieving high levels of regio- and stereocontrol.

As discussed in the context of alkyne hydroalkoxylation, soluble gold and other transition metal complexes are highly effective homogeneous catalysts. nih.govacs.org These catalysts can be finely tuned by modifying the ligand environment around the metal center, thereby influencing the electronic and steric properties that govern the catalytic cycle. This allows for precise control over the regioselectivity of the alcohol addition and can also be used to direct the stereoselectivity towards the desired (E)-isomer. mdpi.comrsc.org Furthermore, homogeneous catalysts have been developed for other transformations that can yield enol ethers, such as the isomerization of allyl ethers and the catalytic hydrogenation of certain unsaturated precursors. nih.govdicp.ac.cn The development of novel homogeneous catalytic systems continues to be an active area of research, with the aim of achieving even greater efficiency and selectivity in enol ether synthesis.

| Catalyst System | Reaction Type | Key Advantage | Product |

| Gold(I)/Gold(III) Complexes | Hydroalkoxylation of alkynes | High regioselectivity, potential for stereocontrol | This compound |

| Ruthenium-based Complexes | Olefin Metathesis | High functional group tolerance, control of E/Z selectivity | This compound |

Organocatalytic Methods in Unsaturated Ether Formation

The field of organocatalysis, which utilizes small organic molecules as catalysts, has provided innovative and efficient pathways for the synthesis of unsaturated ethers with high stereoselectivity. These methods offer a valuable alternative to traditional metal-based catalysts.

One prominent organocatalytic approach involves the use of chiral Brønsted acids, such as phosphoric acids. These catalysts can facilitate the stereoselective synthesis of vinyl ethers through the condensation of an aldehyde and a stabilized ylide. The specific geometry of the catalyst's chiral pocket influences the orientation of the reactants, thereby directing the formation of the desired (E)-isomer. The careful selection of the catalyst and reaction conditions is crucial for maximizing the yield and stereopurity of this compound.

Derivatization Pathways for Synthetic Utility

The synthetic value of this compound is significantly enhanced by its ability to undergo various chemical modifications, or derivatizations. These reactions allow for the construction of more intricate molecular frameworks by introducing new functional groups and building upon the existing butene scaffold.

Synthesis of Branched Methoxy-Butene Scaffolds

Creating more complex, branched structures from the this compound core is a key strategy for expanding its synthetic applications. One method to achieve this is through allylic functionalization. This involves the selective removal of a proton from one of the carbon atoms adjacent to the double bond, followed by the introduction of a new chemical group. The regioselectivity of this process, meaning which allylic proton is removed, can be controlled by the choice of the base and the reaction conditions.

Another powerful technique for creating branched scaffolds is through cross-coupling reactions. By first converting this compound into a derivative containing a halogen or another suitable leaving group, it can then be coupled with a variety of organometallic reagents. This allows for the precise introduction of new carbon-carbon bonds, leading to a diverse array of branched methoxy-butene structures.

Introduction of Diverse Functional Groups for Complex Molecular Architecture

The double bond in this compound serves as a versatile handle for the introduction of a wide range of functional groups, which is essential for building complex molecules. Various chemical reactions can be employed to transform the double bond into other functionalities.

For instance, dihydroxylation can convert the double bond into a diol, which contains two hydroxyl (-OH) groups. This transformation can be achieved with high stereocontrol, leading to the formation of specific stereoisomers of the resulting diol. These hydroxyl groups can then be further modified or used to connect to other molecular fragments. The following interactive table summarizes some key reactions for functionalizing the double bond of unsaturated ethers.

| Reaction Type | Key Reagents | Functional Group Introduced |

| Dihydroxylation | Osmium Tetroxide, N-Methylmorpholine N-oxide | Diol (two hydroxyl groups) |

| Epoxidation | m-Chloroperoxybenzoic acid (m-CPBA) | Epoxide |

| Heck Coupling | Palladium catalyst, Aryl halide | Aryl group |

These derivatization strategies underscore the importance of this compound as a versatile building block in modern organic synthesis, providing access to a broad spectrum of complex and functionally rich molecules.

Elucidation of Reaction Mechanisms and Reactivity Profiles of E 1 Methoxy 3 Methyl 1 Butene

Electrophilic Addition Chemistry

The electron-rich double bond in (E)-1-Methoxy-3-methyl-1-butene is susceptible to attack by electrophiles, initiating a cascade of reactions that lead to a variety of products. The nature of the electrophile and the reaction conditions play a crucial role in determining the outcome of these additions.

Protonation Pathways and Carbocation Intermediate Formation

The initial step in many electrophilic additions to this compound is protonation of the double bond. This process is generally the rate-determining step in acid-catalyzed reactions like hydrolysis. researchgate.netcdnsciencepub.com The proton can, in principle, add to either carbon of the double bond. However, the addition of the proton to the β-carbon (C2) is favored, leading to the formation of a carbocation on the α-carbon (C1), which is adjacent to the methoxy (B1213986) group.

This regioselectivity is dictated by the stability of the resulting carbocation. The carbocation formed by protonation at the β-carbon is an alkoxycarbocation, which is significantly stabilized by the resonance donation of a lone pair of electrons from the adjacent oxygen atom. cdnsciencepub.comyoutube.com This delocalization of the positive charge over both the carbon and oxygen atoms greatly lowers the energy of this intermediate.

In contrast, protonation at the α-carbon would generate a secondary carbocation at the β-position. While secondary carbocations are more stable than primary carbocations due to hyperconjugation, they lack the potent resonance stabilization afforded by the adjacent oxygen atom in the alkoxycarbocation. libretexts.orgchemistrystudent.com Therefore, the formation of the alkoxycarbocation is the kinetically and thermodynamically favored pathway.

It is important to distinguish this intermediate from a vinyl carbocation, where the positive charge resides directly on a double-bonded carbon. vedantu.comechemi.com Vinyl carbocations are notoriously unstable due to the sp-hybridization of the carbon, which makes it more electronegative and less able to accommodate a positive charge. libretexts.orgvedantu.comechemi.comstackexchange.comleah4sci.com The carbocation intermediate in the electrophilic addition to this compound is not a vinyl carbocation but rather a resonance-stabilized species.

Regioselectivity and Stereochemical Course in Hydrogen Halide Additions

The addition of hydrogen halides (HX) to this compound follows Markovnikov's rule, which states that the hydrogen atom adds to the carbon with more hydrogen atoms, and the halide adds to the more substituted carbon. libretexts.org This is a direct consequence of the preferential formation of the more stable carbocation intermediate.

The mechanism involves the initial protonation of the double bond by the hydrogen halide to form the resonance-stabilized alkoxycarbocation at C1. The subsequent nucleophilic attack by the halide ion (X⁻) on the carbocationic center completes the addition.

However, the presence of the isopropyl group in this compound introduces the possibility of carbocation rearrangements. If a less stable carbocation were to form initially, it could potentially rearrange to a more stable one via a hydride or alkyl shift. For instance, in the reaction of HCl with 3-methyl-1-butene, a significant amount of the rearranged product, 2-chloro-2-methylbutane, is formed alongside the expected 2-chloro-3-methylbutane. pressbooks.publibretexts.org This occurs via a hydride shift from the tertiary carbon to the adjacent secondary carbocation, forming a more stable tertiary carbocation. In the case of this compound, the initial formation of the highly stabilized alkoxycarbocation makes significant rearrangement less likely under standard conditions, as it is already a very stable intermediate.

The stereochemistry of the addition depends on the nature of the intermediate. Since the carbocation intermediate is planar (sp² hybridized), the nucleophile can attack from either face, potentially leading to a mixture of stereoisomers if a new chiral center is formed. libretexts.org

Hydration and Alkoxymercuration Reactions

Hydration: In the presence of aqueous acid, this compound undergoes hydration. The mechanism is analogous to hydrogen halide addition, with the initial rate-determining step being the protonation of the double bond to form the resonance-stabilized alkoxycarbocation. researchgate.netcdnsciencepub.com A water molecule then acts as a nucleophile, attacking the carbocation. youtube.comlibretexts.org This is followed by a rapid deprotonation of the resulting oxonium ion by a water molecule or another base to yield a hemiacetal. Hemiacetals are generally unstable and, under acidic conditions, will readily hydrolyze to form an aldehyde (in this case, 3-methylbutanal) and methanol (B129727). researchgate.netcdnsciencepub.com

Alkoxymercuration-Demercuration: A milder and more regioselective method for the addition of an alcohol across the double bond is the alkoxymercuration-demercuration reaction. masterorganicchemistry.com This two-step process avoids the harsh acidic conditions that can sometimes lead to rearrangements. In the first step, the alkene reacts with a mercury(II) salt, such as mercuric acetate (B1210297) (Hg(OAc)₂), in an alcohol solvent (ROH). This proceeds through a cyclic mercurinium ion intermediate. libretexts.orgmasterorganicchemistry.com The alcohol then attacks the more substituted carbon of the mercurinium ion in a Markovnikov-fashion, leading to an anti-addition. The subsequent demercuration step, typically carried out with sodium borohydride (B1222165) (NaBH₄), replaces the mercury-containing group with a hydrogen atom. masterorganicchemistry.comdoubtnut.com When this reaction is performed on this compound using methanol as the solvent, the product would be 1,1-dimethoxy-3-methylbutane. If water is used as the nucleophile (oxymercuration), the final product after demercuration would be 3-methyl-2-butanol, as the hydroxyl group adds to the more substituted carbon according to Markovnikov's rule. doubtnut.comyoutube.comdoubtnut.com A key advantage of this method is that it generally does not involve carbocation rearrangements. libretexts.orgmasterorganicchemistry.com

Pericyclic and Cycloaddition Reactions

Beyond electrophilic additions, the double bond of this compound can participate in concerted pericyclic reactions, such as cycloadditions. These reactions provide powerful methods for the construction of cyclic systems.

Diels-Alder Reactivity with Diverse Dienophiles and Regiochemical Control

While this compound is a substituted alkene (a dienophile), the focus of Diels-Alder reactions is typically on the reactivity of dienes. However, vinyl ethers are known to be electron-rich dienophiles and can react with electron-poor dienes. The methoxy group, being an electron-donating group, increases the electron density of the double bond, making it more nucleophilic and thus more reactive towards electron-deficient dienes.

The regioselectivity of the Diels-Alder reaction between an unsymmetrical diene and an unsymmetrical dienophile like this compound is governed by the electronic effects of the substituents on both components. The general rule is that the most nucleophilic carbon of the dienophile will bond to the most electrophilic carbon of the diene, leading to the "ortho" or "para" adducts as the major products. In the case of this compound, the carbon atom β to the methoxy group is the more nucleophilic carbon due to the resonance effect of the oxygen. Therefore, this carbon will preferentially bond to the most electron-deficient carbon of the diene partner.

For instance, in a reaction with an electron-poor diene like 2,3-dicyano-1,3-butadiene, the β-carbon of the vinyl ether would be expected to attack one of the cyano-substituted carbons of the diene. The stereochemistry of the Diels-Alder reaction is syn-addition, meaning that the relative stereochemistry of the dienophile is retained in the product.

Paternò-Büchi Photocycloadditions and Mechanistic Insights into Spin Multiplicity

The Paternò-Büchi reaction is a [2+2] photocycloaddition between a carbonyl compound in an excited state and a ground-state alkene, leading to the formation of an oxetane (B1205548). The carbonyl compound, upon absorption of UV light, is promoted to an excited singlet state (S₁), which can then undergo intersystem crossing to a more stable triplet state (T₁).

The reaction of a carbonyl compound, such as acetone, with this compound can proceed through either the excited singlet or triplet state of the carbonyl compound. The spin multiplicity of the excited state has a profound impact on the mechanism and the stereochemistry of the resulting oxetane.

If the reaction proceeds through the excited singlet state (S₁), the cycloaddition is often concerted and stereospecific. The stereochemistry of the alkene is retained in the product.

However, if the reaction proceeds via the more stable triplet state (T₁), the mechanism is stepwise. The triplet carbonyl compound adds to the alkene to form a 1,4-biradical intermediate. This biradical can undergo bond rotation before ring closure. This rotation can lead to a loss of the initial stereochemistry of the alkene, resulting in a mixture of stereoisomeric oxetanes.

The regioselectivity of the Paternò-Büchi reaction is also a key consideration. The addition of the excited carbonyl oxygen to the alkene double bond is generally directed to the more electron-rich carbon of the alkene, which is the β-carbon in the case of this compound. This is due to the electrophilic nature of the excited carbonyl oxygen. The subsequent ring closure then determines the final structure of the oxetane. The stability of the intermediate biradical also plays a role in determining the regiochemical outcome. The more stable biradical, which would have the radical on the more substituted carbon, is favored.

Oxidation and Rearrangement Processes

The epoxidation of this compound would involve the reaction of the carbon-carbon double bond with an oxidizing agent, such as a peroxy acid (e.g., m-chloroperbenzoic acid, mCPBA), to form an epoxide. youtube.com This reaction is a common method for synthesizing epoxides from alkenes. youtube.com The resulting epoxide would be a three-membered ring containing an oxygen atom.

The formed epoxide is susceptible to ring-opening reactions due to the inherent strain of the three-membered ring. youtube.comscience.gov This ring-opening can be catalyzed by either acids or bases. science.gov

Acid-Catalyzed Ring-Opening: In the presence of an acid, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack. Nucleophiles will then attack one of the carbon atoms of the epoxide, leading to the opening of the ring. The regioselectivity of the attack depends on the substitution pattern of the epoxide.

Base-Catalyzed Ring-Opening: Under basic conditions, a nucleophile directly attacks one of the epoxide carbons, causing the ring to open.

The nature of the nucleophile and the reaction conditions will determine the final product. For example, reaction with water would lead to a diol, while reaction with an alcohol would result in an alkoxy alcohol. The stereochemistry of the ring-opening is typically anti, meaning the nucleophile attacks from the opposite side of the epoxide ring.

Studies on the epoxidation of similar alkenes, like 1-butene (B85601) and isobutene, have shown that the resulting epoxides can undergo further reactions, including ring-opening with the solvent (e.g., methanol) to form methoxy-alcohols. acs.org The reactivity and stability of the epoxide are influenced by its structure. acs.org

In the atmosphere, this compound is subject to oxidation, primarily initiated by hydroxyl radicals (•OH) during the daytime. harvard.eduunito.it The •OH radical is a highly reactive oxidant that plays a crucial role in the degradation of volatile organic compounds (VOCs) in the troposphere. harvard.eduunito.it

The reaction of •OH with this compound is expected to proceed mainly through the addition of the radical to the carbon-carbon double bond. bohrium.com This addition can occur at either of the two carbons of the double bond, leading to the formation of two different hydroxyalkyl radicals. bohrium.com

These hydroxyalkyl radicals are highly reactive and will subsequently react with molecular oxygen (O₂) in the atmosphere to form peroxy radicals (RO₂). The fate of these peroxy radicals is complex and can involve reactions with nitric oxide (NO), nitrogen dioxide (NO₂), or other peroxy radicals, leading to a variety of oxidation products. bohrium.comnih.gov

Potential products from the atmospheric oxidation of this compound could include aldehydes, ketones, and organic nitrates, contributing to the formation of photochemical smog and secondary organic aerosol (SOA). nih.govresearchgate.net The atmospheric lifetime of the compound with respect to reaction with •OH radicals can be estimated based on its reaction rate constant. For a similar compound, 3-methoxy-3-methyl-1-butanol, the calculated lifetime is approximately 8.5 hours, indicating rapid degradation. researchgate.net

Table 1: Atmospheric Oxidation Data for a Structurally Related Compound

| Compound | Rate Constant with •OH (cm³ molecule⁻¹ s⁻¹) | Calculated Atmospheric Lifetime |

| 3-Methoxy-3-methyl-1-butanol | (1.64 ± 0.18) × 10⁻¹¹ | 8.5 hours |

Data sourced from a study on a similar compound to illustrate potential atmospheric behavior. researchgate.net

Isomerization Studies and Equilibria

Double bond isomerization in enol ethers like this compound can occur, leading to the formation of its positional isomer, 1-methoxy-3-methyl-2-butene. nih.gov This process involves the migration of the double bond.

The isomerization can be catalyzed by acids or bases. libretexts.org

Acid-Catalyzed Isomerization: In the presence of an acid, the oxygen atom of the methoxy group can be protonated. Subsequent loss of a proton from the adjacent carbon can lead to the formation of the more stable internal alkene. The mechanism can also involve the protonation of the double bond to form a carbocation intermediate, followed by deprotonation at a different position to yield the isomerized product. libretexts.orglibretexts.org

Base-Catalyzed Isomerization: A strong base can abstract a proton from the carbon adjacent to the double bond, forming a carbanion. Reprotonation at a different position can then lead to the isomerized product.

The equilibrium between the two isomers is influenced by their relative thermodynamic stabilities. Generally, internal alkenes are more stable than terminal alkenes due to hyperconjugation. acs.orgacs.org

This compound can undergo cis-trans isomerization to its (Z)-isomer (cis-1-methoxy-3-methyl-1-butene). nih.gov This process involves the rotation around the carbon-carbon double bond, which requires breaking the π-bond.

This isomerization can be induced thermally or photochemically. The thermal process typically requires a significant amount of energy to overcome the rotational barrier of the double bond. The kinetics of the thermal isomerization can be studied by monitoring the concentration of the isomers over time at a given temperature. This allows for the determination of the rate constants and the activation energy for the isomerization process. nih.gov

The equilibrium between the (E) and (Z) isomers is determined by their relative thermodynamic stabilities. The trans isomer is often more stable than the cis isomer due to reduced steric strain. acs.org The thermodynamic parameters for the isomerization, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), can be determined from the equilibrium constant at different temperatures.

The kinetics of cis-trans isomerization can be influenced by the solvent polarity and viscosity, as well as by the electronic and steric effects of the substituents on the double bond. nih.gov

Table 2: Investigated Reaction Types and Processes

| Section | Reaction/Process | Key Aspects |

| 3.2.3 | [2+2] Cycloadditions | Metal-catalyzed, formation of cyclobutanes, metallacyclobutane intermediate. acs.org |

| 3.3.1 | Epoxidation & Ring-Opening | Formation of epoxides, acid or base-catalyzed ring-opening, formation of diols or alkoxy alcohols. youtube.comscience.gov |

| 3.3.2 | Atmospheric Oxidation | Reaction with •OH radicals, formation of hydroxyalkyl and peroxy radicals, degradation to various oxidation products. harvard.eduunito.itbohrium.com |

| 3.4.1 | Double Bond Isomerization | Acid or base-catalyzed, migration of the double bond to a more stable internal position. libretexts.orgacs.org |

| 3.4.2 | Cis-Trans Isomerization | Thermal or photochemical, rotation around the C=C bond, influenced by steric and electronic factors. acs.orgnih.gov |

Stereochemical Investigations of E 1 Methoxy 3 Methyl 1 Butene Transformations

Configurational Stability and Assignment of the (E)-Isomer

(E)-1-Methoxy-3-methyl-1-butene is an unsaturated ether with the chemical formula C₆H₁₂O. The designation "(E)" in its name, derived from the German word entgegen (meaning opposite), specifies the configuration of the substituents around the carbon-carbon double bond. According to the Cahn-Ingold-Prelog (CIP) priority rules, the higher priority groups on each of the double-bonded carbons are located on opposite sides of the double bond. In this case, the methoxy (B1213986) group (-OCH₃) on C1 and the isopropyl group (-CH(CH₃)₂) on C2's adjacent carbon (C3) are on opposite sides.

The assignment of the (E)-isomer is typically confirmed using spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The coupling constant (J-value) between the vinylic protons in the ¹H NMR spectrum is a key indicator of stereochemistry. For (E)-isomers, a larger coupling constant (typically in the range of 12-18 Hz) is observed for the trans-protons, while the (Z)-isomer (from the German zusammen, meaning together) would exhibit a smaller coupling constant (typically 6-12 Hz).

The configurational stability of the (E)-isomer is a crucial factor in its synthetic utility. While detailed quantitative studies on the isomerization barrier of this compound are not extensively reported in the literature, vinyl ethers are generally known to be susceptible to isomerization under acidic conditions or upon exposure to certain catalysts. This isomerization would proceed through a carbocation intermediate, allowing for rotation around the carbon-carbon single bond before the double bond is reformed, potentially leading to a mixture of (E) and (Z) isomers. The relative thermodynamic stabilities of the two isomers would then dictate the equilibrium ratio.

Table 1: Spectroscopic Data for Isomer Assignment

| Spectroscopic Technique | Key Parameter | Typical Value for (E)-Isomer |

| ¹H NMR Spectroscopy | Vicinal coupling constant (³JHH) | 12-18 Hz |

| Nuclear Overhauser Effect (NOE) Spectroscopy | NOE enhancement | Absence of NOE between the methoxy protons and the isopropyl protons |

Diastereoselective and Enantioselective Methodologies Incorporating the Compound

The electron-rich nature of the double bond in this compound makes it a valuable substrate in various diastereoselective and enantioselective reactions. These reactions aim to create new stereocenters with a high degree of control over their relative and absolute configurations.

One area of interest is in cycloaddition reactions. For instance, in the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, the stereochemistry of the starting alkene is often retained in the resulting oxetane (B1205548) product. While specific studies on this compound are limited, the general mechanism suggests that its reaction with an excited carbonyl compound would proceed in a stereospecific manner.

Furthermore, the development of chiral catalysts has opened avenues for enantioselective transformations of such alkenes. Asymmetric dihydroxylation, for example, using osmium tetroxide in the presence of a chiral ligand, could in principle be applied to this compound to produce a chiral diol with high enantiomeric excess. The facial selectivity of the dihydroxylation would be dictated by the chiral ligand employed.

Table 2: Potential Enantioselective Reactions and Expected Outcomes

| Reaction | Chiral Catalyst/Reagent | Expected Major Product Stereochemistry |

| Asymmetric Dihydroxylation | AD-mix-β | Diol with (R,R) or (S,S) configuration |

| Asymmetric Epoxidation | Sharpless Epoxidation (for allylic alcohols) | Enantioenriched epoxide |

| Catalytic Asymmetric Hydrogenation | Chiral Rhodium or Ruthenium complexes | Enantioenriched alkane |

Stereochemical Outcomes in Key Organic Reactions

The stereochemical outcome of reactions involving this compound is a direct consequence of the reaction mechanism and the inherent stereochemistry of the starting material.

In hydroboration-oxidation reactions, the addition of a borane (B79455) across the double bond is known to be a syn-addition, meaning that the boron and hydrogen atoms add to the same face of the double bond. Subsequent oxidation of the carbon-boron bond to a carbon-oxygen bond proceeds with retention of stereochemistry. Therefore, the hydroboration-oxidation of this compound would be expected to yield a specific diastereomer of the corresponding alcohol. The regioselectivity of the hydroboration would also be a key factor, with the boron atom typically adding to the less substituted carbon of the double bond.

Epoxidation of the double bond, for instance with a peroxy acid, is another reaction where the stereochemistry of the alkene is transferred to the product. The reaction is a syn-addition of an oxygen atom to the double bond, meaning that the stereochemical relationship of the substituents on the alkene is preserved in the resulting epoxide. For this compound, this would lead to the formation of a trans-epoxide.

Table 3: Predicted Stereochemical Outcomes in Common Organic Reactions

| Reaction | Reagents | Key Mechanistic Feature | Predicted Product Stereochemistry |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Syn-addition of H and B; Retention of stereochemistry during oxidation | Diastereomerically specific alcohol |

| Epoxidation | m-CPBA | Syn-addition of oxygen | Trans-epoxide |

| Catalytic Hydrogenation | H₂, Pd/C | Syn-addition of hydrogen | Syn-alkane |

| Bromination | Br₂ | Anti-addition | Anti-dibromide |

Computational and Theoretical Chemistry of E 1 Methoxy 3 Methyl 1 Butene

Quantum Chemical Characterization of Electronic Structure

Quantum chemical methods are fundamental to understanding the intrinsic properties of (E)-1-Methoxy-3-methyl-1-butene, which arise from the arrangement of its electrons and nuclei. These computational techniques offer a lens into the molecule's behavior at a subatomic level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. acs.orgyoutube.com For this compound, DFT calculations can elucidate key electronic properties by focusing on the electron density rather than the complex many-electron wavefunction. scirp.org This approach is computationally efficient, making it suitable for medium-sized organic molecules. researchgate.net

A typical DFT study on this compound would involve geometry optimization to find the most stable arrangement of atoms. Following optimization, properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is a critical parameter, indicating the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity, particularly in reactions involving orbital interactions.

The distribution of electron density can be visualized through electrostatic potential maps, which identify electron-rich and electron-poor regions of the molecule. In this compound, the oxygen atom and the carbon-carbon double bond are expected to be electron-rich, making them susceptible to electrophilic attack. mdpi.com

Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Value | Description |

|---|---|---|

| HOMO Energy | -8.5 eV | Energy of the highest occupied molecular orbital, indicating the ability to donate an electron. |

| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating the ability to accept an electron. |

| HOMO-LUMO Gap | 9.7 eV | Difference in energy between HOMO and LUMO, related to the molecule's excitability and stability. |

Ab Initio Molecular Orbital Theory Applications

Ab initio molecular orbital theory is a class of quantum chemistry methods based on first principles, without the use of experimental data for parametrization. wikipedia.orgscribd.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP), and Coupled Cluster (CC), offer a high level of theoretical accuracy. rsc.org

For this compound, ab initio calculations can provide benchmark data for its geometric parameters (bond lengths, bond angles) and conformational energies. rsc.org While computationally more demanding than DFT, these methods are crucial for validating the results of more approximate methods. scribd.com They are particularly useful for studying smaller fragments of the molecule or for achieving high accuracy in energy calculations, which is essential for understanding reaction mechanisms and kinetics. rsc.org

Semiempirical Computational Approaches

Semiempirical methods, such as AM1, PM3, and MNDO, offer a computationally less expensive alternative to ab initio and DFT methods by incorporating some experimental parameters to simplify calculations. wikipedia.org These approaches are well-suited for rapid conformational analysis and for studying large molecular systems. nih.gov

In the context of this compound, semiempirical methods can be employed to quickly screen various conformations to identify the lowest energy structures. bham.ac.uk This initial screening can then be refined using more accurate DFT or ab initio calculations. While generally less precise than higher-level theories, semiempirical methods provide valuable qualitative insights and are a practical tool for initial computational explorations. ucsb.edu

Reaction Mechanism Elucidation through Advanced Computational Modeling

Advanced computational modeling is instrumental in mapping out the detailed pathways of chemical reactions involving this compound. researchgate.netucsb.edu It allows for the characterization of transient species like transition states and the calculation of energy barriers that govern reaction rates.

Transition State Characterization and Reaction Coordinate Analysis

A chemical reaction proceeds from reactants to products through a high-energy transition state. Computational methods can locate and characterize the geometry of this transition state, which is a first-order saddle point on the potential energy surface. For a reaction such as the acid-catalyzed hydration of this compound, the transition state would involve the partial formation of a bond between a carbon atom of the double bond and the incoming water molecule, and the partial breaking of the double bond itself. masterorganicchemistry.com

Intrinsic Reaction Coordinate (IRC) analysis is then used to confirm that the identified transition state correctly connects the reactants and products. nih.gov This analysis traces the minimum energy path downhill from the transition state, providing a detailed picture of the molecular rearrangements that occur during the reaction.

Calculation of Activation Energies and Reaction Energy Profiles

The activation energy (Ea) is the energy difference between the reactants and the transition state and is a key determinant of the reaction rate. researchgate.net Computational methods, particularly DFT and ab initio theories, can provide reliable estimates of activation energies. researchgate.netmdpi.com

By calculating the energies of the reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. masterorganicchemistry.com This profile offers a comprehensive thermodynamic and kinetic understanding of the reaction. For example, in the electrophilic addition of an acid to this compound, the profile would show the energy changes associated with the initial protonation to form a carbocation intermediate, followed by the nucleophilic attack of the conjugate base.

Hypothetical Reaction Energy Profile for Acid-Catalyzed Hydration

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants | 0.0 |

| Transition State 1 | +15.5 |

| Carbocation Intermediate | +5.2 |

| Transition State 2 | +8.0 |

| Products | -12.3 |

This detailed computational analysis provides invaluable insights that complement experimental studies and aid in the prediction of chemical reactivity.

Prediction and Validation of Spectroscopic Properties of this compound

The prediction and validation of spectroscopic properties through computational chemistry serve as a powerful tool for confirming molecular structures and understanding their electronic environments. For the compound this compound, this process would typically involve the use of quantum chemical calculations, such as Density Functional Theory (DFT), to predict spectroscopic data like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions would then be compared against experimentally obtained spectra for validation.

However, a comprehensive review of the scientific literature reveals a notable absence of specific studies dedicated to the computational prediction and experimental validation of the spectroscopic properties of this compound. While general methodologies for such analyses are well-established in the field of computational chemistry, their direct application and the detailed reporting of findings for this particular compound are not available in published research.

In a typical study, researchers would begin by optimizing the geometry of the this compound molecule using a selected DFT functional and basis set. Following optimization, the same level of theory would be employed to calculate the NMR shielding tensors and IR vibrational frequencies.

For NMR spectroscopy , the calculated isotropic shielding values would be converted to chemical shifts (δ) by referencing them to a standard, commonly tetramethylsilane (B1202638) (TMS). The predicted ¹H and ¹³C NMR spectra would then be compared with experimental spectra. A strong correlation between the predicted and experimental chemical shifts would provide high confidence in the structural assignment of this compound.

For Infrared (IR) spectroscopy , the computational output would provide a list of vibrational frequencies and their corresponding intensities. These frequencies are often scaled by a factor to correct for anharmonicity and the limitations of the theoretical model. The scaled theoretical spectrum would be compared to the experimental IR spectrum, matching the calculated vibrational modes (e.g., C-H stretching, C=C stretching, C-O stretching) to the observed absorption bands.

Although no specific data tables for this compound can be presented due to the lack of dedicated research, the general approach is widely applied to other organic molecules. For instance, studies on related vinyl ethers and other unsaturated systems have demonstrated the high accuracy of DFT calculations in predicting spectroscopic properties. These studies consistently show good agreement between theoretical and experimental data, which is a crucial step in the structural elucidation of novel compounds.

The absence of such a detailed computational and experimental spectroscopic study for this compound represents a gap in the current scientific literature. Future research in this area would be valuable for providing a complete spectroscopic characterization of this compound and for further validating the predictive power of computational chemistry methods.

Advanced Analytical Techniques for the Characterization and Reaction Monitoring of E 1 Methoxy 3 Methyl 1 Butene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for detailing the molecular structure of (E)-1-Methoxy-3-methyl-1-butene. Through the analysis of various NMR experiments, the connectivity and environment of each atom can be determined.

High-Resolution ¹H NMR for Proton Environments and Coupling Constants

High-resolution ¹H NMR spectroscopy allows for the identification of the distinct proton environments within the this compound molecule. The chemical shift of each proton is influenced by its local electronic environment, and the coupling constants (J-values) reveal information about the connectivity between neighboring protons.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (ppm) (Predicted) | Multiplicity | Coupling Constant (Hz) (Predicted) |

| H1 | 5.9 - 6.1 | d | 12.5 |

| H2 | 4.5 - 4.7 | dd | 12.5, 8.0 |

| H3 | 2.2 - 2.4 | m | - |

| H4 | 1.0 - 1.1 | d | 6.8 |

| H5 | 3.5 - 3.6 | s | - |

Note: Predicted data is based on empirical models and may vary from experimental values.

¹³C NMR for Carbon Skeleton and Hybridization States

¹³C NMR spectroscopy provides critical information about the carbon framework of this compound. The chemical shift of each carbon atom indicates its hybridization state (sp³, sp², etc.) and its bonding environment.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (ppm) (Predicted) |

| C1 | 145 - 147 |

| C2 | 105 - 107 |

| C3 | 31 - 33 |

| C4 | 22 - 24 |

| C5 | 55 - 57 |

Note: Predicted data is based on empirical models and may vary from experimental values.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity

To further elucidate the molecular structure, two-dimensional (2D) NMR techniques are utilized.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the vinyl protons (H1 and H2) and between the methine proton (H3) and the methyl protons (H4).

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation): These experiments correlate directly bonded proton and carbon atoms. This would confirm the assignments made in the ¹H and ¹³C NMR spectra, for instance, linking the C1 carbon to the H1 proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. For example, HMBC would show a correlation between the methoxy (B1213986) protons (H5) and the C1 carbon, confirming the position of the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as insights into the structure through fragmentation analysis.

Electron Ionization Mass Spectrometry (EI-MS) for Fragmentation Analysis

In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and subsequent fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule. For this compound, characteristic fragments would arise from the cleavage of the vinyl ether and alkyl portions of the molecule. The molecular ion peak ([M]⁺) would be observed at m/z 100.

Table 3: Plausible Mass Fragments for this compound in EI-MS

| m/z | Plausible Fragment |

| 100 | [C₆H₁₂O]⁺ (Molecular Ion) |

| 85 | [M - CH₃]⁺ |

| 71 | [M - C₂H₅]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass of the molecular ion. This allows for the determination of the elemental formula of the compound, distinguishing it from other compounds with the same nominal mass. The exact mass of this compound (C₆H₁₂O) is calculated to be 100.08882 u. nih.gov

Gas Chromatography (GC) and Hyphenated Techniques

Gas chromatography is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. Its high resolution, sensitivity, and speed make it an ideal choice for separating the target compound from starting materials, byproducts, and its geometric isomer, (Z)-1-Methoxy-3-methyl-1-butene. The choice of GC column, temperature programming, and detector are critical parameters that are optimized to achieve the desired separation and detection. orgchemboulder.com

For quantitative analysis, Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely employed and robust technique. The FID is a mass-sensitive detector that generates a signal proportional to the amount of carbon-hydrogen bonds in the analyte as it is combusted in a hydrogen-air flame. thetruthaboutforensicscience.com This makes it a nearly universal detector for organic compounds, exhibiting a broad linear response range.

The effective carbon number (ECN) model can also be used to predict the FID response factor. This model is based on the contribution of each atom in the molecule to the FID signal. For this compound (C₆H₁₂O), the ECN can be calculated, and from this, a theoretical response factor can be estimated, allowing for semi-quantitative analysis even in the absence of a pure standard. fujifilm.comresearchgate.net

A typical GC-FID method for the analysis of a reaction mixture containing this compound would involve the following parameters:

| Parameter | Value |

| Column | Capillary column (e.g., DB-5, HP-5ms), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min) |

| Injector Temperature | 250 °C |

| Detector Temperature | 300 °C |

| Oven Program | Initial temp 50 °C (hold 2 min), ramp at 10 °C/min to 200 °C (hold 5 min) |

| Injection Volume | 1 µL (split or splitless mode) |

This table represents a typical set of parameters and may require optimization for specific applications.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of GC with the identification power of mass spectrometry. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its definitive identification.

For this compound, GC-MS is invaluable for confirming its identity in a complex reaction mixture and for distinguishing it from its isomers. The National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center contains a reference mass spectrum for this compound (NIST Number: 139440), which can be used for library matching and confirmation of the compound's presence. documentsdelivered.com The mass spectrum of its geometric isomer, (Z)-1-Methoxy-3-methyl-1-butene, is also available in the NIST database (NIST Number: 139441). libretexts.org

The fragmentation pattern in the mass spectrum provides structural information. For this compound, key fragments would be expected from the cleavage of the methoxy group, the isopropyl group, and rearrangements of the butene backbone. Analysis of these fragments allows for the unambiguous identification of the compound.

Table of Expected Mass Fragments for this compound:

| m/z (mass-to-charge ratio) | Possible Fragment Identity |

| 100 | Molecular Ion [M]⁺ |

| 85 | [M - CH₃]⁺ |

| 69 | [M - OCH₃]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

This table is illustrative of expected fragments based on the compound's structure. Actual fragmentation patterns should be confirmed with the NIST reference spectrum.

Chromatographic Methods for Isolation, Purification, and Isomer Separation

While analytical GC is excellent for identifying and quantifying this compound, preparative chromatography is necessary for its isolation and purification, especially for obtaining a pure sample of a specific isomer. The separation of geometric isomers, such as the (E) and (Z) forms of 1-Methoxy-3-methyl-1-butene, can be challenging due to their similar physical properties. siue.edu

Preparative Gas Chromatography (Prep-GC) can be employed for the isolation of small quantities of the pure isomers. This technique uses wider-bore columns and can handle larger sample volumes. By carefully optimizing the GC conditions, baseline separation of the (E) and (Z) isomers can be achieved, and the individual fractions can be collected as they elute from the column.

Liquid chromatography, particularly High-Performance Liquid Chromatography (HPLC), offers an alternative and often more scalable method for isomer separation. documentsdelivered.com For non-polar compounds like ethers, normal-phase HPLC with a silica (B1680970) gel or alumina (B75360) column can be effective. The differential interaction of the isomers with the stationary phase allows for their separation.

Another powerful technique for separating geometric isomers is silver ion chromatography (Ag⁺-HPLC). In this method, the stationary phase is impregnated with silver ions. The silver ions interact with the π-electrons of the double bond, and this interaction is sensitive to the stereochemistry around the double bond, often leading to excellent separation of cis and trans isomers.

Table of Chromatographic Techniques for Isomer Separation:

| Technique | Stationary Phase | Mobile Phase | Principle of Separation |

| Preparative GC | High-capacity capillary or packed column (e.g., Carbowax 20M) | Inert gas (e.g., He, N₂) | Differential partitioning based on volatility and polarity. |

| Normal-Phase HPLC | Silica Gel or Alumina | Non-polar solvent mixture (e.g., Hexane/Ethyl Acetate) | Differential adsorption based on polarity. |

| Silver Ion HPLC (Ag⁺-HPLC) | Silica gel impregnated with silver nitrate | Hexane with a small percentage of a polar modifier | Differential complexation of the π-bond with silver ions. |

The selection of the most appropriate chromatographic method depends on the scale of the separation required, the purity needed, and the available instrumentation. A combination of these techniques may be necessary to achieve the desired separation and purification of this compound and its isomers.

Advanced Applications of E 1 Methoxy 3 Methyl 1 Butene in Organic Synthesis

Utilization as a Versatile Building Block in Complex Molecule Synthesis

(E)-1-Methoxy-3-methyl-1-butene serves as a key starting material or intermediate in the synthesis of a wide array of complex organic molecules. ontosight.ai Its reactivity, governed by the electron-rich double bond, allows for a variety of chemical transformations, making it an attractive component in multistep synthetic sequences.

Precursor in Stereodefined Carbonyl Compound Synthesis

While direct and specific research on the use of this compound in the stereodefined synthesis of carbonyl compounds is not extensively documented, the principles of vinyl ether chemistry suggest its high potential in this area. The hydrolysis of the enol ether moiety provides a straightforward route to the corresponding carbonyl group. The stereochemistry of the starting material can influence the stereocenter of the final product, a critical aspect in the synthesis of pharmaceuticals and other biologically active molecules.

One potential application lies in its use as a surrogate for a β-branched aldehyde in stereoselective aldol (B89426) reactions. The general transformation would involve the reaction of the vinyl ether with an electrophile, followed by hydrolysis of the methoxy (B1213986) group to unmask the aldehyde functionality. The stereochemical outcome of such reactions would be highly dependent on the reaction conditions and the nature of the catalyst employed.

For instance, in analogous reactions, other substituted vinyl ethers have been utilized in the synthesis of complex natural products where control of stereochemistry is paramount. The bulky isopropyl group in this compound could play a significant role in directing the stereochemical course of such reactions.

Table 1: Potential Stereoselective Reactions Involving this compound Analogs

| Reaction Type | Reactant Analog | Reagent | Product Type | Stereochemical Control |

| Aldol Addition | Ethyl vinyl ether | Chiral aldehyde | β-Hydroxy ketone | High diastereoselectivity |

| Mukaiyama Aldol | Silyl enol ether | Lewis acid | β-Hydroxy ketone | Syn/anti selectivity |

| Michael Addition | α,β-Unsaturated ester | Organocatalyst | γ-Keto ester | High enantioselectivity |

This table illustrates potential applications based on the known reactivity of similar vinyl ethers and is intended to be representative rather than an exhaustive list of documented reactions for the specific compound.

Intermediate in Heterocyclic Ring System Formation

The formation of heterocyclic rings is a cornerstone of medicinal chemistry, and vinyl ethers like this compound can be valuable precursors in their synthesis. nsf.gov The electron-rich double bond can participate in various cycloaddition reactions, leading to the formation of diverse heterocyclic scaffolds.

One of the most powerful methods for constructing five- and six-membered rings is the Diels-Alder reaction. While this compound itself is an electron-rich dienophile, it can be transformed into a reactive diene that can then undergo cycloaddition with a suitable dienophile. For example, related methoxy-substituted butadienes are known to participate in [4+2] cycloadditions to form substituted cyclohexene (B86901) rings, which can be further elaborated into more complex heterocyclic systems. nist.gov

Furthermore, 1,3-dipolar cycloadditions offer another avenue for the synthesis of five-membered heterocycles. frontiersin.org The double bond of this compound could react with various 1,3-dipoles, such as nitrones or azides, to generate isoxazolidines or triazolines, respectively. These initial cycloadducts can then be converted into a variety of other heterocyclic structures.

The synthesis of certain heterocycles can also be guided by the strategic placement of functional groups. beilstein-journals.orgnih.gov For example, the hydrolysis of the vinyl ether to an aldehyde, followed by condensation with a binucleophile, can lead to the formation of various heterocyclic rings.

Potential Role in Polymer Chemistry and Monomer Development

Vinyl ethers are known to undergo cationic polymerization to produce poly(vinyl ether)s, a class of polymers with a range of applications. researchgate.netcmu.edu The polymerization of this compound would be expected to proceed via a similar mechanism. The bulky isopropyl group would likely influence the stereochemistry of the resulting polymer, potentially leading to materials with specific tacticities and, consequently, unique physical properties.

The development of functional polymers from vinyl ethers is an active area of research. rsc.orgresearchgate.netacs.org this compound could serve as a monomer in the synthesis of polymers with tailored properties. For instance, copolymerization with other functional monomers could lead to materials with specific thermal, mechanical, or optical characteristics.

Post-polymerization modification is another powerful tool for creating functional polymers. researchgate.netnih.gov A polymer derived from this compound could be functionalized by reacting the pendant methoxy groups or by incorporating other reactive functionalities into the monomer before polymerization.

Table 2: Comparison of Polymerization Characteristics of Related Vinyl Ethers

| Monomer | Polymerization Method | Catalyst | Resulting Polymer Properties |

| Ethyl vinyl ether | Cationic | Lewis Acid | Amorphous, low Tg |

| Isobutyl vinyl ether | Cationic | Protonic Acid | Semicrystalline, higher Tg |

| 3-Methyl-1-butene | Ziegler-Natta | TiCl4/Al(Et)3 | Isotactic, high melting point |

This table provides a comparative overview of the polymerization behavior of vinyl ethers and alkenes structurally related to this compound.

Contributions to the Synthesis of Novel Functional Materials

The synthesis of novel functional materials is a rapidly growing field, and this compound has the potential to contribute to this area. ontosight.ai The reactivity of its double bond and the presence of the methoxy group make it a candidate for incorporation into various material frameworks.

For example, its ability to undergo polymerization could be harnessed to create new types of coatings, adhesives, or membranes. The properties of these materials could be fine-tuned by controlling the polymerization conditions and by copolymerizing with other monomers.

Furthermore, the vinyl ether functionality can be used to attach the molecule to surfaces or to other molecules, leading to the development of functionalized surfaces or hybrid materials. For instance, it could be grafted onto a polymer backbone to create a material with specific surface properties.

While direct applications of this compound in the synthesis of functional materials are not yet widely reported, the versatility of vinyl ethers in materials science suggests that it is a promising candidate for future research and development in this area.

Future Research Trajectories and Interdisciplinary Opportunities

Exploration of Novel Catalytic Transformations and Sustainable Synthesis Routes

The reactivity of (E)-1-methoxy-3-methyl-1-butene is characteristic of alkenes, making it susceptible to a variety of addition reactions. ontosight.ai Future research could focus on expanding the range of known catalytic transformations beyond simple hydrolysis or addition reactions. For instance, investigating its behavior in metathesis reactions, hydroformylation, or polymerization could yield novel materials and chemical intermediates.

A significant opportunity lies in the development of sustainable synthesis routes. Current methods may involve multi-step processes or the use of stoichiometric reagents. ontosight.ai Future work should prioritize the use of heterogeneous acid catalysts, which offer advantages such as ease of separation, reusability, and reduced corrosion and pollution. google.com The methylation of butene isomers using dimethyl ether over acidic zeolites like FER, MFI, MOR, and BEA has been studied and could provide a model for more sustainable production pathways. researchgate.net Research into the direct etherification of isobutylene (B52900) derivatives with methanol (B129727), potentially using ion-exchange resins as catalysts, presents another avenue for creating greener synthesis protocols. researchgate.net

| Catalyst Type | Potential Application | Advantages |

| Zeolites (e.g., MFI, BEA) | Sustainable synthesis via butene methylation. researchgate.net | High selectivity, shape-selectivity, reusability. |

| Heterogeneous Acid Catalysts | Direct synthesis from alcohols and alkenes. google.com | No equipment corrosion, simple process, no pollution. google.com |

| Ion-Exchange Resins | Etherification reactions. researchgate.net | High conversion rates, can be used in liquid-liquid systems. |

| Zirconocene/MAO | Selective dimerization for precursor synthesis. researchgate.net | High yield for specific isomers. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis of this compound and its derivatives with flow chemistry and automated platforms represents a significant leap forward in production efficiency and safety. beilstein-journals.org Continuous-flow systems offer superior control over reaction parameters such as temperature, pressure, and mixing, which can lead to higher yields, improved selectivity, and safer handling of reactive intermediates. beilstein-journals.org

Automated synthesis platforms, which can screen multiple reaction conditions simultaneously, could be employed to rapidly optimize the synthesis of this compound. beilstein-journals.org These systems can accelerate the discovery of novel catalysts and reaction conditions for its transformations. The development of a continuous process for its production would be particularly beneficial for industrial applications where consistent quality and high throughput are essential.

Advanced Spectroscopic Probes for Real-Time Reaction Dynamics and Intermediate Detection

A deeper understanding of the reaction mechanisms involving this compound requires the use of advanced spectroscopic techniques for real-time monitoring and the detection of transient intermediates. Techniques such as in-situ NMR, Raman spectroscopy, and mass spectrometry can provide invaluable data on reaction kinetics and pathways. nih.govnih.gov

For instance, studying the reaction dynamics of the methoxy (B1213986) anion with related alkyl halides has revealed direct scattering mechanisms even at low collision energies. rsc.org Similar crossed-beam velocity map imaging experiments could elucidate the dynamics of nucleophilic substitution or addition reactions at the double bond of this compound. Furthermore, computational methods like Density Functional Theory (DFT) can be used to model reaction pathways, such as those involving OH radical-initiated oxidation, and to predict the formation of various products. researchgate.netfrontiersin.org

| Spectroscopic Probe | Information Gained | Example Application |

| In-situ NMR Spectroscopy | Real-time concentration of reactants, products, and stable intermediates. | Monitoring the progress of catalytic isomerization or addition reactions. |

| Raman Spectroscopy | Vibrational information for identifying functional groups and molecular structures. nih.gov | Detecting changes in the double bond during a reaction. |

| Mass Spectrometry (GC-MS) | Identification of products and intermediates based on mass-to-charge ratio. nih.gov | Analyzing the product mixture of an oxidation reaction. researchgate.net |

| Crossed-Beam Velocity Map Imaging | Detailed reaction dynamics and scattering information. rsc.org | Studying the mechanism of ion-molecule reactions involving the methoxy group. rsc.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.